

Technical Guide: Crystal Structure of Human Dynamin-1

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Compound of Interest

Compound Name: *ppDNM*

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This document provides an in-depth overview of the crystal structure of Human Dynamin-1 (DNM1), tailored for researchers, scientists, and drug development professionals. It includes detailed crystallographic data, experimental protocols, and functional context.

Introduction to Dynamin-1

Dynamin-1 (DNM1) is a large, mechanochemical GTPase that plays a pivotal role in membrane remodeling processes, most notably in the scission of nascent vesicles from the parent membrane during clathrin-mediated endocytosis (CME).^{[1][2][3]} It is predominantly expressed in neurons, where it is essential for synaptic vesicle recycling.^{[1][2]} Like other members of the dynamin superfamily, DNM1 can self-assemble into helical collars around the necks of budding vesicles.^{[4][5]} GTP hydrolysis then drives a conformational change in this collar, leading to membrane fission.^{[4][5]}

The protein is comprised of several distinct domains: an N-terminal GTPase domain, a Middle domain, a Pleckstrin Homology (PH) domain that binds to phosphoinositide lipids in the membrane, a GTPase Effector Domain (GED), and a C-terminal Proline-Rich Domain (PRD) which interacts with various SH3 domain-containing proteins.^[3] The structure detailed here is of human dynamin 1 in a nucleotide-free state, which reveals a four-domain architecture including the GTPase domain, the bundle signalling element (BSE), the stalk, and the PH domain.^[6]

Crystallographic Data Summary

The following data pertains to the crystal structure of nucleotide-free human dynamin 1.

PDB ID: 3SNH[6]

Parameter	Value	Reference
Data Collection		
Method	X-RAY DIFFRACTION	[6]
Resolution (Å)	3.70	[6]
Refinement		
R-Value Work	0.288	[6]
R-Value Free	0.331	[6]
Macromolecule Details		
Total Structure Weight (kDa)	85.07	[6]
Modeled Residues	652	[6]

Experimental Protocols

The determination of the DNM1 crystal structure involves several key stages, from protein expression to crystallographic data analysis.

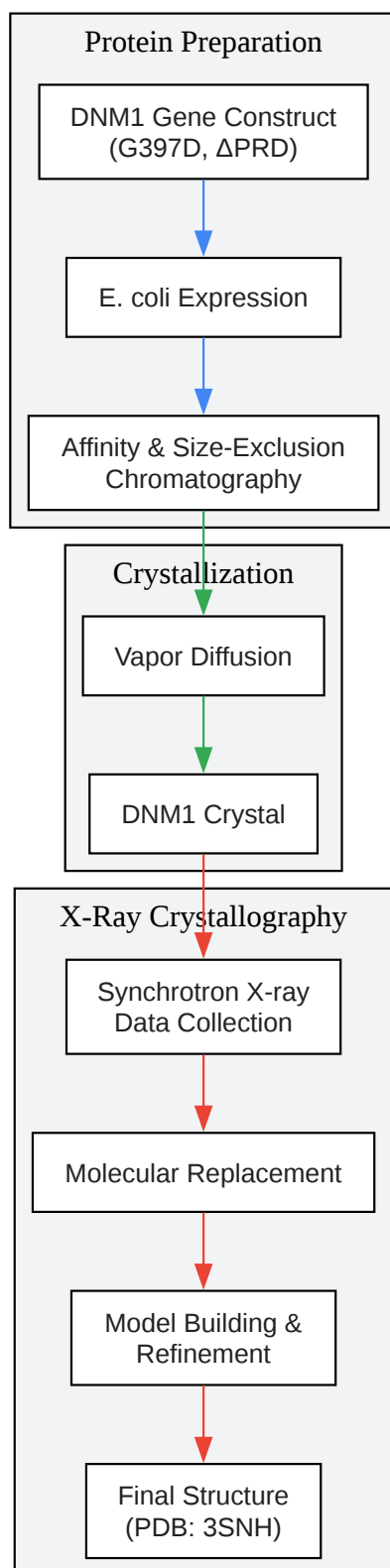
- Cloning: An assembly-deficient mutant of human Dynamin-1 (G397D), lacking the unstructured proline-rich domain (Δ PRD), was used to facilitate crystallization.[7]
- Expression: The construct was expressed in E. coli.
- Purification: The protein was purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to ensure a homogenous, monomeric sample.[8]
- Method: The vapor diffusion method (sitting or hanging drop) is commonly used.

- **Conditions:** Crystals of nucleotide-free DNM1 were obtained by mixing the purified protein solution with a reservoir solution. For a related construct, crystals were grown in a buffer containing 0.1 M sodium citrate pH 5.0 and 27.5% PEG 3000.[9]
- **Crystal Growth:** Crystals typically appear within 3-5 days.[9]
- **Cryo-protection:** Crystals were flash-cooled in liquid nitrogen to prevent radiation damage during data collection.[9]
- **Data Collection:** X-ray diffraction data were collected at a synchrotron source, such as the Advanced Light Source.[7]
- **Structure Solution:** The structure was solved using the molecular replacement method, utilizing known structures of individual dynamin domains (GTPase domain, PH domain) and related proteins (e.g., MxA stalk) as search models.[7]
- **Refinement:** The initial model was subjected to rounds of rigid body and restrained refinement to improve the fit to the experimental electron density map.[7]

Structural and Functional Insights

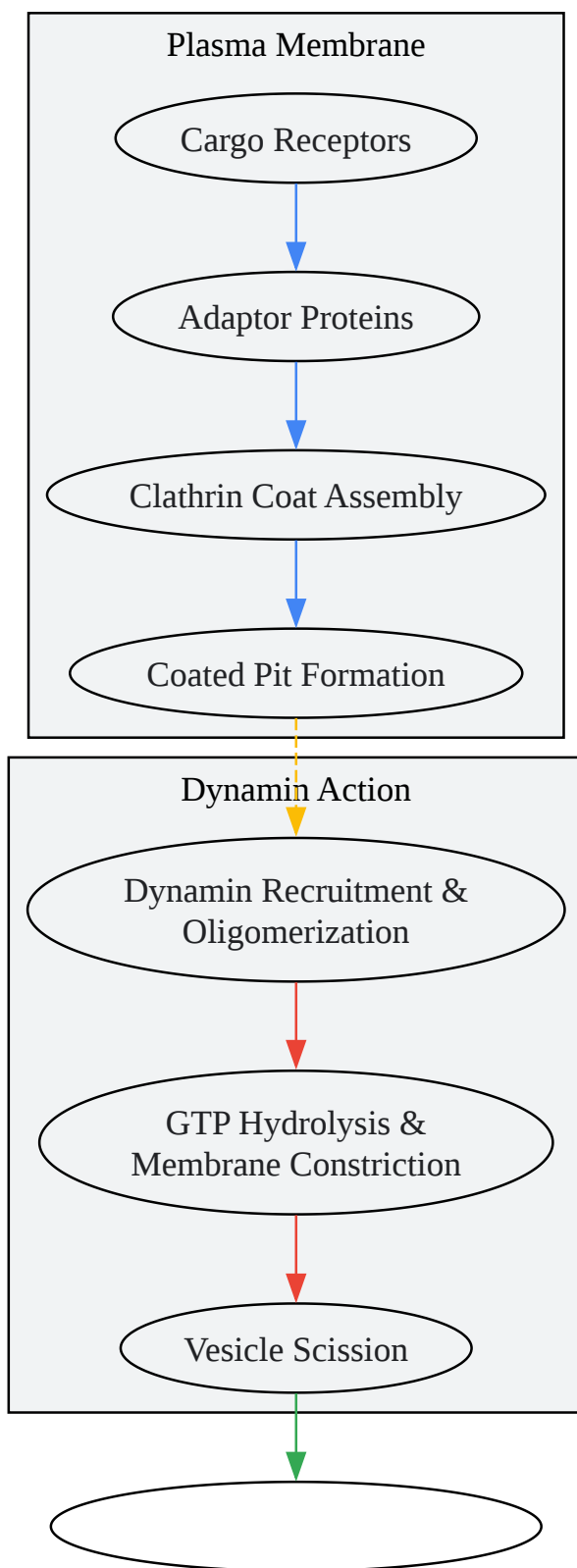
The crystal structure of DNM1 reveals an elongated monomer where the GTPase and bundle signalling element (BSE) are positioned atop a long, helical stalk.[7][10] The PH domain is connected flexibly at the opposite end.[7][10] In the crystal, DNM1 oligomerizes through interactions in the stalk region, providing a model for how dynamin assembles into higher-order helical structures around the necks of vesicles.[6][7]

Visualizations



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Caption: Workflow for DNM1 crystal structure determination.



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